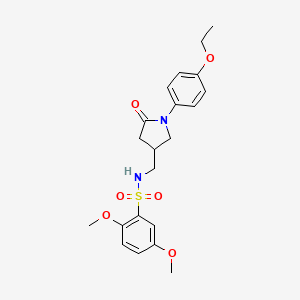

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6S/c1-4-29-17-7-5-16(6-8-17)23-14-15(11-21(23)24)13-22-30(25,26)20-12-18(27-2)9-10-19(20)28-3/h5-10,12,15,22H,4,11,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZQVJOYYLGWSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide, commonly referred to as a sulfonamide derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 416.5 g/mol. The structure features a pyrrolidine ring and a sulfonamide group, which are known to influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H28N2O4S |

| Molecular Weight | 416.5 g/mol |

| CAS Number | 955255-15-9 |

Pharmacological Effects

Research indicates that sulfonamide derivatives exhibit a range of pharmacological activities, including:

- CNS Activity : Similar compounds have shown central nervous system (CNS) depressant effects, quantified by reduced locomotor activity in animal models . This suggests potential applications in treating anxiety or sleep disorders.

- Antimicrobial Properties : Sulfonamides are traditionally recognized for their antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. They function by inhibiting bacterial folic acid synthesis, which is essential for nucleic acid production.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds bind to active sites on enzymes, altering their conformation and inhibiting their activity. This is particularly relevant in the context of bacterial infections.

- Receptor Interaction : The compound may interact with specific receptors in the CNS, leading to altered neurotransmitter levels and subsequent physiological effects.

- Biochemical Pathways : By affecting various biochemical pathways, such as those involved in inflammation or cell signaling, the compound may exert anti-inflammatory or analgesic effects.

Case Studies

- CNS Depressant Effects : A study involving related compounds demonstrated significant CNS depressant activity in mice models. The reduction in locomotor activity was used as a quantitative measure of this effect .

- Antimicrobial Efficacy : Research on sulfonamide derivatives revealed their effectiveness against a range of bacterial strains, highlighting their potential use in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide Moieties

(a) N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

- Key Features: A pyrimidine ring substituted with bromo and morpholino groups. Sulfonamide linked to a trimethylbenzene group.

- Comparison: The pyrimidine and morpholino groups introduce distinct electronic and steric properties compared to the pyrrolidinone core of the target compound.

(b) 4-Methoxy-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzenesulfonamide

- Key Features: Dual methoxy groups on the benzenesulfonamide. Morpholinosulfonyl group enhances solubility.

- Comparison: Shared methoxy substituents suggest similarities in electronic effects, but the morpholinosulfonyl group may confer higher hydrophilicity compared to the ethoxyphenyl-pyrrolidinone system .

Compounds with Ethoxyphenyl Substitutents

(a) Etofenprox

- Structure: 1-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene.

- Use : Pyrethroid-like insecticide.

- Comparison: Shares the 4-ethoxyphenyl group but lacks a sulfonamide or heterocyclic core.

(b) Etazene

- Structure : 2-[(4-ethoxyphenyl)methyl]-N,N-diethyl-1H-benzimidazole-1-ethanamine.

- Use : Synthetic opioid analog.

- Comparison: The ethoxyphenyl group is linked to a benzimidazole core, highlighting divergent pharmacological targets compared to the pyrrolidinone-sulfonamide system .

Heterocyclic Core Variations

(a) 4F-3-methyl-α-PVP

- Structure : 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one.

- Use : Psychoactive stimulant.

- Comparison: Pyrrolidine ring vs. pyrrolidinone lactam in the target compound. The lactam’s carbonyl group may enhance hydrogen-bonding capacity, influencing receptor affinity .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Bromo and morpholino groups in pyrimidine derivatives may improve target selectivity but reduce metabolic stability .

- Heterocyclic Cores: Pyrrolidinone’s lactam structure offers hydrogen-bonding sites absent in pyrrolidine or morpholine systems, influencing receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.